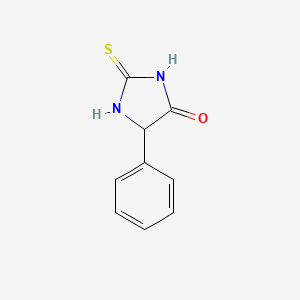

5-Phenyl-2-thioxoimidazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

5-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-8-7(10-9(13)11-8)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCYQZZAKDLYLFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC(=S)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Phenyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class. Thiohydantoins are recognized for their diverse biological activities and serve as important scaffolds in medicinal chemistry.[1][2][3][4][5] This document summarizes key chemical data, experimental protocols, and known biological pathways associated with this compound and its derivatives, offering a valuable resource for researchers in drug discovery and development.

Core Chemical Properties

This compound, also known as 5-phenyl-2-thiohydantoin, is a solid, organic compound with the molecular formula C9H8N2OS.[6] Its core structure consists of an imidazolidine ring with a phenyl group at the 5th position, a ketone at the 4th position, and a thioketone at the 2nd position. The substitution on the thiohydantoin ring, particularly at the C-5 position, significantly influences its biological activity.[1][3]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Formula | C9H8N2OS | PubChem[6] |

| Molecular Weight | 192.24 g/mol | PubChem[6] |

| IUPAC Name | 5-phenyl-2-sulfanylideneimidazolidin-4-one | PubChem[6] |

| CAS Number | 62420-76-2 | PubChem[6] |

| Melting Point | 234-235 °C | Islam et al., 2006[7] |

| XLogP3 | 1.1 | PubChem[6] |

| Hydrogen Bond Donor Count | 2 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[6] |

| Rotatable Bond Count | 1 | PubChem[6] |

Spectral Data

Spectroscopic data is crucial for the structural elucidation and characterization of this compound and its derivatives.

| Spectroscopy | Key Peaks/Shifts | Source |

| Infrared (IR) | ν (cm-1): 3255 (N-H amide), 3135 (N-H amide), 3010 (C-H aromatic), 1749 (C=O amide), 1558, 1541, 1508 (C=C benzene), 1215 (C=S) | Islam et al., 2006[7] |

| ¹H-NMR (DMSO) | δ (ppm): 7.80-7.60 (m, 10H, C-H, aromatic), 1.10-1.12 (1H, SH) | Islam et al., 2006[7] |

| ¹³C-NMR (Polysol) | δ (ppm): 180.4 (C-2, C=S), 162.4 (C-4, C=O), 140.8, 128.7, 128.0, 127.1 (aromatic carbons), 77.9 (C-5) | SpectraBase[8] |

| Mass Spectrometry (m/z) | 268 (M+ for 5,5-diphenyl-2-thiohydantoin), 180, 104 | PubChem[9] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. The following sections outline key experimental protocols for the synthesis of thiohydantoin derivatives.

Synthesis of 5,5-Diphenyl-2-thiohydantoin

A common synthetic route to a related compound, 5,5-diphenyl-2-thiohydantoin, involves the condensation of benzil and thiourea.[7][10]

Procedure:

-

A mixture of benzil (0.80 g, 3.81 mmol/L) and thiourea (0.58 g, 7.63 mmol/L) is placed in a round-bottomed flask.[7]

-

Absolute ethanol (12 mL) and 30% aqueous sodium hydroxide (2.5 mL) are added to the reactants.[7]

-

The mixture is heated under reflux for 2 hours.[7]

-

After cooling, 15 mL of water is added. Any suspended solids are removed by filtration.

-

The clear solution is then acidified with concentrated HCl to precipitate the product.[10]

-

The precipitate is collected by filtration, dried, and recrystallized from ethanol.[7][10]

A microwave-assisted variation of this synthesis has also been reported, offering a more rapid and efficient method.[11]

Solid-Phase Synthesis of 2-Thiohydantoins

Soural et al. (2018) reported a convenient solid-phase synthesis for producing novel 2-thiohydantoins.[1]

Workflow:

Biological Activity and Signaling Pathways

Thiohydantoin derivatives exhibit a wide range of biological activities, including antitumor, antifungal, antibacterial, and antiviral properties.[1][3][5] The nature of the substituent on the heterocyclic ring significantly impacts the compound's biological function.[1][3]

Anti-Proliferative Activity in Vascular Endothelial Cells

Studies on 5,5-diphenyl-2-thiohydantoin (DPTH), an analogue of this compound, have revealed its anti-proliferative effects on human umbilical vein endothelial cells (HUVECs).[12] The proposed mechanism involves the upregulation of the p21 protein, which in turn inhibits cyclin-dependent kinases (CDK) 2 and 4, leading to cell cycle arrest.[12]

Signaling Pathway:

This pathway highlights a potential therapeutic application for thiohydantoin derivatives as angiogenesis inhibitors.[12] Further structure-activity relationship studies have shown that introducing a side chain with an aromatic ring at the sulfur atom of DPTH can enhance this anti-angiogenic activity.[12]

Conclusion

This compound and its derivatives represent a versatile class of compounds with significant potential in medicinal chemistry. Their rich chemical landscape, coupled with a broad spectrum of biological activities, makes them attractive candidates for further investigation in the development of novel therapeutics. This guide provides a foundational understanding of their chemical properties, synthesis, and a glimpse into their mechanism of action, serving as a valuable resource for the scientific community.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C9H8N2OS | CID 4032669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. spectrabase.com [spectrabase.com]

- 9. 5,5-Diphenyl-2-thiohydantoin | C15H12N2OS | CID 854150 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. farm.ucl.ac.be [farm.ucl.ac.be]

- 12. Structure and anti-proliferation function of 5,5-diphenyl-2-thiohydantoin (DPTH) derivatives in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-Phenyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and biological properties of 5-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document details its molecular characteristics, synthesis protocols, and known biological activities, offering a valuable resource for professionals in the field.

Core Molecular Data

This compound, also known as 5-phenyl-2-thiohydantoin, is a derivative of imidazolidine. Its core structure is a five-membered ring containing two nitrogen atoms, a ketone, and a thioketone group, with a phenyl substituent at the 5th position.

| Property | Value |

| Molecular Formula | C₉H₈N₂OS |

| Molecular Weight | 192.24 g/mol [1] |

| IUPAC Name | 5-phenyl-2-sulfanylideneimidazolidin-4-one[1] |

| CAS Number | 62420-76-2[1] |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in organic solvents like DMSO and DMF |

Biological Activity and Therapeutic Potential

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated a wide array of pharmacological activities, indicating the therapeutic potential of this chemical scaffold.

Anticancer Activity

Certain derivatives of 2-thioxoimidazolidin-4-one have shown potent cytotoxic effects against various cancer cell lines. For instance, a derivative of this class exhibited significant activity against the HepG2 human liver cancer cell line. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.[2] Furthermore, it has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[2]

The following table summarizes the in vitro cytotoxic activity of a representative 2-thioxoimidazolidin-4-one derivative against the HepG2 cell line.

| Compound | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 2-thioxoimidazolidin-4-one derivative | HepG2 | 0.017[2] | Staurosporine | 5.07[2] |

| 5-Fluorouracil | 5.18[2] |

Anti-inflammatory Activity

Some 1,3-disubstituted-2-thiohydantoin analogs have been investigated for their anti-inflammatory properties. These compounds have shown the potential to inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade.[3]

Herbicidal Activity

Esters of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one have been synthesized and evaluated for their herbicidal activity.[4] These compounds are analogs of hydantocidin, a natural herbicide that acts by inhibiting adenylosuccinate synthetase (AdSS).[4]

Perforin Inhibition

A series of 5-arylidene-2-thioxoimidazolidin-4-ones have been identified as inhibitors of perforin, a key protein in the immune system's cytotoxic response.[5] This suggests potential applications in the treatment of autoimmune diseases and transplant rejection.[5]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the preparation of 3-phenyl-5-aryl-2-thioxo-imidazolidine-4-ones involves the reaction of a C-arylglycine with phenyl isothiocyanate.[6]

Materials:

-

C-Arylglycine

-

10% Sodium hydroxide (NaOH) solution

-

Phenyl isothiocyanate (PhNCS)

-

6N Hydrochloric acid (HCl) solution

Procedure:

-

Dissolve the C-arylglycine in a minimal amount of 10% aqueous NaOH solution with stirring. Continue stirring for an additional 120 minutes.

-

Add an equimolar quantity of phenyl isothiocyanate in small portions and continue stirring for a further 4 hours.

-

After 24 hours, separate the precipitate by filtration.

-

Acidify the remaining solution with HCl.

-

Reflux the resulting aroylimidazolidinic acid for 1 hour with a 40 mL of 6N HCl solution to yield the final product.[6]

Signaling Pathway and Experimental Workflow

Proposed PI3K/AKT Inhibition Pathway

The diagram below illustrates the proposed mechanism of action for the anticancer activity of a 2-thioxoimidazolidin-4-one derivative through the inhibition of the PI3K/AKT signaling pathway, leading to apoptosis.

Caption: PI3K/AKT signaling pathway inhibition by a 2-thioxoimidazolidin-4-one derivative.

General Experimental Workflow for Synthesis

The following diagram outlines a typical workflow for the synthesis and characterization of this compound derivatives.

Caption: General workflow for synthesis and evaluation of 2-thioxoimidazolidin-4-one derivatives.

References

- 1. This compound | C9H8N2OS | CID 4032669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters [mdpi.com]

- 5. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

5-Phenyl-2-thioxoimidazolidin-4-one IUPAC name

An In-Depth Technical Guide to 5-Phenyl-2-thioxoimidazolidin-4-one

IUPAC Name

The correct IUPAC name for this compound is 5-phenyl-2-sulfanylideneimidazolidin-4-one [1][].

Introduction

This compound, also commonly known as 5-phenyl-2-thiohydantoin, belongs to the 2-thioxoimidazolidin-4-one class of heterocyclic compounds. This scaffold is of significant interest in medicinal and agricultural chemistry due to the wide array of biological activities exhibited by its derivatives. These activities include anticancer, antimicrobial, antiviral, anticonvulsant, and herbicidal properties[3][4][5][6]. The versatility of the 2-thioxoimidazolidin-4-one core allows for substitutions at various positions, leading to a large chemical space for the development of novel therapeutic and agrochemical agents. This guide provides a comprehensive overview of the synthesis, properties, and biological activities of this compound and its derivatives, intended for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These computed properties provide insights into the molecule's behavior in biological systems.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂OS | [1] |

| Molecular Weight | 192.24 g/mol | [1] |

| XLogP3 | 1.1 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 1 | [1] |

| Exact Mass | 192.03573406 Da | [1] |

| Topological Polar Surface Area | 73.2 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Synthesis

The synthesis of 5-aryl-2-thioxoimidazolidin-4-ones can be achieved through several established routes. A common and effective method is the condensation reaction between an appropriate α-ketoaldehyde (or its hydrate) and thiourea.

General Synthetic Workflow

Below is a generalized workflow for the synthesis of this compound.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from Phenylglyoxal Hydrate

This protocol is a generalized procedure based on the condensation of arylglyoxal hydrates with thiourea[7].

-

Reaction Setup: In a round-bottom flask, dissolve phenylglyoxal hydrate and a molar equivalent of thiourea in an acidic solvent, such as acetic acid.

-

Heating: Heat the reaction mixture to 100°C with constant stirring.

-

Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into cold water to precipitate the crude product.

-

Purification: Filter the solid precipitate, wash it with water, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound[7].

Biological and Pharmacological Activities

The 2-thioxoimidazolidin-4-one scaffold is a versatile pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities.

Anticancer Activity

Derivatives of 2-thioxoimidazolidin-4-one have shown significant potential as anticancer agents against various cancer cell lines[3][8].

-

Hepatocellular Carcinoma (HepG-2): Certain derivatives have exhibited potent cytotoxic effects against HepG-2 cells. For instance, one study reported a derivative with an IC₅₀ value of 0.017 µM[9]. The mechanism of action was found to involve the induction of apoptosis and cell cycle arrest at the G2/M phase[9].

-

Breast Cancer (MCF-7): Promising activity has also been observed against breast cancer cell lines. A study highlighted a derivative with an IC₅₀ of 3.98 µg/mL against MCF-7 cells[3].

-

Colon Cancer (HCT-116): Some derivatives have been shown to suppress the growth of colorectal carcinoma cells[8].

Quantitative Anticancer Activity Data

| Compound Class | Cell Line | IC₅₀ Value | Reference |

| 2-Thioxoimidazolidin-4-one derivative | HepG-2 | 0.017 µM | [9] |

| 2-Thioxoimidazolidin-4-one derivative | MCF-7 | 3.98 µg/mL | [3] |

| 2-Thioxoimidazolidin-4-one analog | HepG-2 | 2.33 µg/mL | [8] |

Signaling Pathway: PI3K/AKT Inhibition

The anticancer effects of some 2-thioxoimidazolidin-4-one derivatives are mediated through the inhibition of the PI3K/AKT signaling pathway. This pathway is crucial for cell survival, proliferation, and growth. Its inhibition leads to the activation of pro-apoptotic proteins and cell cycle arrest[9][10].

Caption: Inhibition of the PI3K/AKT pathway by 2-thioxoimidazolidin-4-one derivatives.

Antimicrobial Activity

The 2-thioxoimidazolidin-4-one core is also present in compounds with notable antibacterial and antifungal properties. Studies have demonstrated the efficacy of these derivatives against various pathogenic microbes.

-

Antibacterial: Activity has been reported against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Klebsiella pneumoniae) bacteria[11][12]. Some compounds have shown significant antibiofilm and antihemagglutination effects against virulent strains of S. aureus[12].

-

Antifungal: Antifungal activity has been observed against species such as Candida albicans[11].

Other Activities

-

Herbicidal Activity: Certain esters of 5-(4-hydroxybenzyl)-2-thioxoimidazolidin-4-one have been synthesized and shown to possess good herbicidal activity against various plant species[5].

-

Perforin Inhibition: 5-Arylidene-2-thioxoimidazolidin-4-ones have been investigated as inhibitors of perforin, a cytolytic protein expressed by lymphocytes, suggesting potential applications in modulating immune responses[13].

Key Experimental Methodologies

The evaluation of the biological activity of this compound derivatives involves a range of standard in vitro and in vivo assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

-

Cell Seeding: Plate cancer cells (e.g., HepG-2, MCF-7) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24-72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

-

IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the cell cycle progression of a cell population.

-

Cell Treatment: Treat the cancer cells with the test compound at its IC₅₀ concentration for a set duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membranes.

-

Staining: Stain the cellular DNA with a fluorescent dye, such as propidium iodide (PI), in the presence of RNase to remove RNA.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.

-

Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

-

Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., S. aureus).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

References

- 1. This compound | C9H8N2OS | CID 4032669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bibliotekanauki.pl [bibliotekanauki.pl]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Effect of New 2-Thioxoimidazolidin-4-one Compounds against Staphylococcus aureus Clinical Strains and Immunological Markers' Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Phenyl-2-thioxoimidazolidin-4-one Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 5-phenyl-2-thioxoimidazolidin-4-one scaffold, a derivative of thiohydantoin, has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have garnered significant attention for their potential as anticancer, antimicrobial, and anticonvulsant agents. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these derivatives, with a focus on quantitative data and detailed experimental protocols.

Anticancer Activity: Targeting Key Cellular Pathways

Derivatives of this compound have shown promising cytotoxic effects against various cancer cell lines. Notably, certain derivatives have demonstrated potent activity against human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines.[1][2]

One study reported a 2-thioxoimidazolidin-4-one derivative, compound 4, with an exceptionally low IC50 value of 0.017 μM against HepG2 cells.[2] This activity is attributed to the induction of apoptosis, cell cycle arrest at the G2/M phase, and the modulation of key signaling proteins.[2] Specifically, the compound was found to upregulate the expression of pro-apoptotic genes such as p53, PUMA, and caspases 3, 8, and 9, while downregulating the anti-apoptotic Bcl-2 gene.[2] Furthermore, this class of compounds has been shown to inhibit the PI3K/AKT signaling pathway, a critical pathway for cell survival and proliferation.[2]

Another investigation into novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole, and benzoxazole moieties also revealed significant anticancer activity.[1] For instance, one compound displayed an IC50 of 2.33 μg/mL against the HePG-2 cell line, while another showed an IC50 of 3.98 μg/mL against the MCF-7 cell line.[1] These findings underscore the potential of this scaffold in the development of novel anticancer therapeutics.

Quantitative Anticancer Activity Data

| Compound/Derivative | Cell Line | IC50 Value | Reference |

| Compound 4 | HepG2 | 0.017 μM | [2] |

| Compound 2 | HepG2 | 0.18 μM | [2] |

| Staurosporine (Reference) | HepG2 | 5.07 μM | [2] |

| 5-Fluorouracil (Reference) | HepG2 | 5.18 µM | [2] |

| Compound 14 | HePG-2 | 2.33 μg/mL | [1] |

| Compound 5 | MCF-7 | 3.98 μg/mL | [1] |

| Compound 11a | HePG-2 | 243 μg/mL | [1] |

| Compound 11a | MCF-7 | 249 μg/mL | [1] |

| Compound 5t | LNCaP | ~15-fold more potent than MDV3100 | [3] |

| Compounds 5i and 5j | LNCaP and PC-3 | Growth inhibition in both | [3] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48 hours.

-

MTT Addition: After the incubation period, 10 μL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined from the dose-response curve.[2]

Signaling Pathway Diagram

Caption: Anticancer mechanism of a this compound derivative.

Antimicrobial Activity: A Broad Spectrum of Inhibition

The global challenge of antimicrobial resistance has spurred the search for novel therapeutic agents. Heterocyclic compounds, including this compound derivatives, have demonstrated significant potential in this area.[4] These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains.[5][6][7]

The antimicrobial potency is often assessed by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).[4] Some derivatives have shown significant activity against bacteria such as Bacillus subtilis and Klebsiella pneumoniae, and the fungus Candida albicans.[6][7]

Quantitative Antimicrobial Activity Data

| Compound/Derivative | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Various derivatives | B. subtilis, K. pneumonia, C. albicans | Not specified | Significant activity reported | [6][7] |

| Compounds 3c, 3e, 4c, 4e, 5c, 5e | Various bacteria | More toxic for microbes | Not specified | [8] |

| Compounds 1, 3, 8, 9 | Various bacteria and fungi | 15.22±0.08 - 19.93±0.09 | Not specified | [9] |

| Chloro-substituted compounds 3 and 8 | Various strains | Significant inhibition | Moderate to maximum | [9] |

| Hydroxy derivative | Antifungal | Not specified | 18.44±0.10 | [9] |

| Nitro derivative | Antifungal | Not specified | 18.88±0.14 | [9] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

A common method to screen for antimicrobial activity is the agar well diffusion method.[9][10]

Methodology:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri dishes.

-

Inoculation: A standardized microbial suspension is uniformly spread over the surface of the agar.

-

Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar.

-

Compound Application: A defined volume (e.g., 100 μL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A negative control (solvent) and a positive control (standard antibiotic/antifungal) are also included.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: The diameter of the clear zone of growth inhibition around each well is measured in millimeters.[9]

Experimental Workflow Diagram

Caption: Workflow for the agar well diffusion antimicrobial assay.

Anticonvulsant Activity: Potential for Neurological Applications

Certain derivatives of the 2-thioxoimidazolidin-4-one core have been synthesized and evaluated for their anticonvulsant properties.[11] These studies often involve animal models of seizures, such as the pentylenetetrazole (PTZ)-induced seizure model.[12][13] The results from some studies indicate that these compounds can exhibit anticonvulsant activity comparable or even superior to standard drugs like phenobarbital.[11]

Experimental Protocol: Anticonvulsant Screening (PTZ-induced Seizure Model)

The pentylenetetrazole (PTZ)-induced seizure test is a widely used primary screening model for anticonvulsant drugs.[12][13]

Methodology:

-

Animal Groups: Mice or rats are divided into control and test groups.

-

Compound Administration: The test compounds are administered to the test groups, typically intraperitoneally (i.p.). The control group receives the vehicle. A positive control group receives a standard anticonvulsant drug.

-

PTZ Induction: After a specific period (e.g., 30 or 60 minutes) to allow for drug absorption, a convulsant dose of PTZ is administered to all animals.

-

Observation: The animals are observed for the onset of seizures (e.g., clonic and tonic convulsions) and mortality over a defined period.

-

Data Analysis: The latency to seizures, the duration of seizures, and the percentage of animals protected from seizures and death are recorded and compared between the groups.[13]

Logical Relationship Diagram

Caption: Logical flow of the PTZ-induced anticonvulsant screening.

Other Biological Activities

Beyond the major areas highlighted, derivatives of this scaffold have also been investigated for other biological activities, including as perforin inhibitors for potential immunosuppressive applications and as herbicides.[14][15] The diverse range of activities underscores the versatility of the this compound core and its potential for further derivatization to develop novel therapeutic and agrochemical agents.

Conclusion

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The derivatives have demonstrated significant anticancer, antimicrobial, and anticonvulsant activities. The continued exploration of structure-activity relationships, coupled with detailed mechanistic studies, will be crucial in optimizing the potency and selectivity of these compounds for various biological targets. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and development.

References

- 1. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Biological Evaluation of Thiohydantoin Derivatives as Novel Anti-prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Evaluation of 5-imino-4-thioxoimidazolidin-2-one Derivatives as Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. nanobioletters.com [nanobioletters.com]

- 10. Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p -pheno ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01794F [pubs.rsc.org]

- 11. Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The synthesis and the anticonvulsant activity screening of new 5-substituted 2-imino-4-thiazolidinone derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 13. researchgate.net [researchgate.net]

- 14. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

5-Phenyl-2-thioxoimidazolidin-4-one: A Comprehensive Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The heterocyclic compound 5-Phenyl-2-thioxoimidazolidin-4-one and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound class, focusing on its anti-inflammatory, anticancer, antiviral, and neuroprotective properties. Detailed experimental protocols for key assays, quantitative data on biological activity, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this promising area.

Introduction

This compound, a hydantoin derivative, possesses a unique structural framework that allows for diverse chemical modifications, leading to a wide array of biological activities. The core structure, characterized by a phenyl group at the 5th position and a sulfur atom at the 2nd position of the imidazolidin-4-one ring, has been the subject of extensive research to explore its therapeutic potential. This document serves as a comprehensive resource for researchers and drug development professionals, summarizing the key findings and methodologies related to the therapeutic applications of this compound and its analogs.

Anti-inflammatory Therapeutic Target: Cyclooxygenase (COX)

Derivatives of this compound have shown significant anti-inflammatory effects, primarily by targeting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid to prostaglandins. Selective inhibition of COX-2 is a particularly attractive therapeutic strategy as it is primarily induced during inflammation, and its inhibition can reduce inflammatory symptoms with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Quantitative Data: COX Inhibition

The following table summarizes the in vitro inhibitory activity of various this compound derivatives against COX-1 and COX-2 enzymes, expressed as IC50 values (the concentration required to inhibit 50% of the enzyme's activity).

| Compound/Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| THZD1 | >100 | 1.9 | >52.6 | [1] |

| THZD2 | >100 | 2.3 | >43.5 | [1] |

| Compound 4k | 13.04 | 0.07 | 186.28 | [2] |

| Compound 4f | 11.84 | 0.09 | 131.59 | [2] |

| Compound 4l | 13.92 | 0.09 | 154.73 | [2] |

| Compound 4p | 12.18 | 0.08 | 152.23 | [2] |

| Celecoxib (Reference) | 13.60 | 0.08 | 180.46 | [2] |

| Indomethacin (Reference) | 0.11 | 0.58 | 0.19 | [2] |

Signaling Pathway: COX-Mediated Inflammation

The diagram below illustrates the role of COX enzymes in the inflammatory pathway and the point of intervention for this compound derivatives.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of test compounds against COX-1 and COX-2.

Materials:

-

Ovine COX-1 and human recombinant COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (chromogenic agent)

-

Test compounds and reference inhibitors (e.g., Celecoxib, Indomethacin)

-

Tris-HCl buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of test compounds and reference inhibitors at various concentrations in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the reaction buffer (Tris-HCl).

-

Add the COX-1 or COX-2 enzyme to the respective wells.

-

Add the test compound or reference inhibitor to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding arachidonic acid and TMPD.

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of TMPD oxidation is proportional to the COX activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme and substrate without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the anti-inflammatory activity of compounds.

Materials:

-

Wistar rats (180-200 g)

-

Carrageenan solution (1% in saline)

-

Test compound and reference drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Divide the rats into groups: control (vehicle), reference drug, and test compound groups (different doses).

-

Administer the test compound or reference drug orally or intraperitoneally.

-

After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group. The percentage inhibition is calculated as: ((Vc - Vt) / Vc) * 100, where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[3]

Anticancer Therapeutic Target: PI3K/AKT Signaling Pathway and Apoptosis Induction

Several derivatives of this compound have demonstrated potent anticancer activity against various cancer cell lines. A key mechanism of action is the inhibition of the PI3K/AKT signaling pathway, which is frequently overactivated in cancer and plays a crucial role in cell proliferation, survival, and apoptosis resistance. By inhibiting this pathway, these compounds can induce apoptosis (programmed cell death) and arrest the cell cycle, thereby preventing tumor growth.

Quantitative Data: In Vitro Anticancer Activity

The following table presents the IC50 values of this compound derivatives against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 2 | HepG2 (Liver) | 0.18 | [4] |

| Compound 4 | HepG2 (Liver) | 0.017 | [4] |

| 5-FU (Reference) | HepG2 (Liver) | 5.18 | [4] |

| Staurosporine (Reference) | HepG2 (Liver) | 5.07 | [4] |

| Compound 21a | PC-3 (Prostate) | 66.6 µg/ml | [5] |

| Compound 21d | HCT-116 (Colon) | 58.2 µg/ml | [5] |

Signaling Pathway: PI3K/AKT and Apoptosis

The diagram below illustrates the PI3K/AKT signaling pathway and the induction of apoptosis, highlighting the intervention points of this compound derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is used to assess the cytotoxic effect of compounds on cancer cells.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Complete culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plate

-

Test compounds

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the cell cycle distribution of cancer cells.

Materials:

-

Cancer cell line (e.g., HepG2)

-

Test compound

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed HepG2 cells and treat them with the IC50 concentration of the test compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash them with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is measured, and the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Antiviral Therapeutic Targets

Derivatives of this compound have shown promise as antiviral agents against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis C Virus (HCV). The mechanisms of action can vary depending on the specific derivative and the virus. For HIV, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), while for HCV, the NS5B RNA-dependent RNA polymerase is a potential target.

Quantitative Data: Antiviral Activity

The following table summarizes the antiviral activity of some this compound derivatives.

| Compound/Derivative | Virus | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) | Reference |

| Compound II-13c | HIV-1 | MT-4 cells | 5.14 | >9.51 | >1.85 | [6] |

| Compound V-25i | HIV-1 | MT-4 cells | 2.57 | >8.55 | >3.33 | [6] |

| PF-74 (Reference) | HIV-1 | MT-4 cells | 0.42 | >11.56 | >27.52 | [6] |

| Compound 23 | HCV | Replicon | 0.57 | >30.4 | >53.4 | [7] |

| Telaprevir (Reference) | HCV | Replicon | <0.35 | >100 | >285 | [7] |

Experimental Workflow: Antiviral Screening

The following diagram illustrates a general workflow for screening compounds for antiviral activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Dual COX-2 and 15-LOX inhibition study of novel 4-arylidine-2-mercapto-1-phenyl-1H-imidazolidin-5(4H)-ones: Design, synthesis, docking and anti-inflammatory activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and Mechanistic Investigation of Piperazinone Phenylalanine Derivatives with Terminal Indole or Benzene Ring as Novel HIV-1 Capsid Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Mechanisti... preview & related info | Mendeley [mendeley.com]

Solubility Profile of 5-Phenyl-2-thioxoimidazolidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document summarizes the available qualitative information and provides a detailed experimental protocol for determining its solubility. Furthermore, potential signaling pathways associated with this class of compounds are discussed based on the activities of its derivatives.

Introduction to this compound

This compound, also known as 5-phenyl-2-thiohydantoin, is a derivative of imidazolidine.[1] The core structure of 2-thioxoimidazolidin-4-one is a versatile scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the solubility of this parent compound is a critical first step in its development as a potential therapeutic agent, as solubility significantly impacts bioavailability and formulation.

Solubility Data

Despite extensive literature searches, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various common solvents could not be located. However, qualitative information from synthetic procedures and studies on related compounds provides some insights into its solubility characteristics.

Table 1: Qualitative Solubility of this compound and its Derivatives in Common Solvents

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Derivatives are often described as soluble in DMSO. This is a common solvent for initial screening of compound activity. |

| Ethanol/Water Mixtures | Recrystallization of related compounds from ethanol/water mixtures is reported, indicating that this compound is likely sparingly soluble to soluble in this mixture, with solubility dependent on the ratio and temperature. |

| Common Organic Solvents | Thiohydantoin derivatives, in general, are often insoluble or poorly soluble in common non-polar organic solvents but may show some solubility in polar aprotic solvents. |

Note: The lack of quantitative data highlights a significant knowledge gap and underscores the importance of experimental determination of solubility for this compound.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable "gold standard" for determining the thermodynamic solubility of a compound. The following protocol outlines the general steps for this procedure.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

-

This compound (solid, pure)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, methanol, ethanol, acetone, chloroform, DMSO)

-

Shaking incubator or orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-performance liquid chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure the concentration of the dissolved solid no longer changes over time.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to sediment.

-

To completely remove any undissolved particles, centrifuge the samples at a high speed.

-

Carefully withdraw an aliquot of the supernatant using a pipette. For further purification, pass the supernatant through a syringe filter. This step is critical to avoid including any solid particles in the final sample for analysis, which would lead to an overestimation of solubility.

-

-

Quantification of Dissolved Compound:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a suitable analytical method. HPLC-UV is often preferred due to its specificity and sensitivity. A UV-Vis spectrophotometer can also be used if the compound has a distinct chromophore and there are no interfering substances.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) of the standard solutions against their known concentrations.

-

Use the calibration curve to determine the concentration of this compound in the filtered supernatant. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

Diagram of the Shake-Flask Experimental Workflow:

Caption: Workflow for determining thermodynamic solubility using the shake-flask method.

Potential Signaling Pathways

While the specific signaling pathways directly modulated by this compound are not definitively established, studies on its derivatives provide strong indications of potential biological targets. Notably, derivatives of this compound have been investigated for their roles in cancer and inflammation.

One of the prominent pathways implicated is the PI3K/AKT signaling pathway . This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Some 2-thioxoimidazolidin-4-one derivatives have been shown to exhibit anticancer activity by inhibiting this pathway.

Another area of significant interest is in the development of androgen receptor (AR) antagonists . The androgen receptor is a key driver of prostate cancer, and blocking its activity is a major therapeutic strategy. Several 5-oxo-2-thioxoimidazolidine derivatives have been designed and evaluated as potent AR antagonists.

The following diagram illustrates a simplified, hypothesized signaling pathway that could be targeted by this compound or its derivatives, based on the available literature for this class of compounds.

Caption: Hypothesized signaling pathways potentially targeted by this compound derivatives.

Disclaimer: This diagram represents potential pathways based on the activity of derivatives of this compound. The direct effect of the parent compound on these pathways requires experimental validation.

Conclusion

This compound is a compound with a scaffold of known biological importance. However, there is a clear need for fundamental physicochemical data, particularly its quantitative solubility in a range of pharmaceutically relevant solvents. The provided experimental protocol for the shake-flask method offers a robust approach to generate this crucial data. Furthermore, while the precise mechanism of action is yet to be fully elucidated, the inhibitory activities of its derivatives on key signaling pathways, such as the PI3K/AKT pathway and the androgen receptor, suggest promising avenues for future research and drug development efforts. Researchers are encouraged to undertake solubility and biological screening studies to unlock the full potential of this compound.

References

In Silico Modeling of 5-Phenyl-2-thioxoimidazolidin-4-one Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the in silico modeling of 5-Phenyl-2-thioxoimidazolidin-4-one and its derivatives. This class of compounds, also known as 5-phenyl-2-thiohydantoins, has garnered significant interest in medicinal chemistry due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Through a combination of molecular docking, molecular dynamics simulations, and virtual screening, researchers can elucidate the molecular interactions of these compounds with various biological targets, paving the way for the rational design of more potent and selective therapeutic agents.

Core Concepts in In Silico Modeling

In silico modeling encompasses a range of computational techniques used to simulate and study biological systems. For this compound and its analogs, these methods are instrumental in:

-

Target Identification: Predicting potential protein targets by screening large databases of biomolecules.

-

Binding Mode Analysis: Visualizing the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and its target protein.

-

Binding Affinity Prediction: Estimating the strength of the interaction between the compound and its target, often expressed as binding energy.

-

Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications to the core scaffold affect biological activity.

Quantitative Data Summary

The following tables summarize key quantitative data for various this compound derivatives from published studies, highlighting their biological activities and binding affinities against different targets.

| Compound/Derivative | Target | Assay Type | IC50 (µM) | Binding Energy (kcal/mol) | Reference |

| 5-(4-chlorobenzylidene)-2-thioxoimidazolidin-4-one | Isocitrate Dehydrogenase 1 (IDH1) | Enzyme Inhibition | - | -8.5 | [1] |

| 5-(4-fluorobenzylidene)-2-thioxoimidazolidin-4-one | Isocitrate Dehydrogenase 1 (IDH1) | Enzyme Inhibition | - | -8.2 | [1] |

| 5-arylidene-2-thioxoimidazolidin-4-one derivative | Perforin | Cell-based | Varies | - | [2] |

| 5,5-diphenyl-2-thiohydantoin (DPTH) derivative | Cyclin-dependent kinase 2 (CDK2) | Cell Proliferation | - | - | [3] |

| 5,5-diphenyl-2-thiohydantoin (DPTH) derivative | Cyclin-dependent kinase 4 (CDK4) | Cell Proliferation | - | - | [3] |

| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | AKT1 | Cell Proliferation (HepG2) | 2.448 | -10.4 | [4] |

| N-(4-oxo-5-(2-oxo-2-(p-tolylamino)ethyl)-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide | CDK2 | Cell Proliferation (HepG2) | 2.448 | -9.6 | [4] |

| 1,3-disubstituted-2-thiohydantoin (Compound 5) | Cyclooxygenase-1 (COX-1) | Molecular Docking | - | -8.36 | [5] |

| 1,3-disubstituted-2-thiohydantoin (Compound 7) | Cyclooxygenase-1 (COX-1) | Molecular Docking | - | -9.54 | [5] |

| 1,3-disubstituted-2-thiohydantoin (Compound 5) | Cyclooxygenase-2 (COX-2) | Molecular Docking | - | - | [5] |

| 1,3-disubstituted-2-thiohydantoin (Compound 7) | Cyclooxygenase-2 (COX-2) | Molecular Docking | - | - | [5] |

| Thiohydantoin derivative (FP4) | α-amylase | Enzyme Inhibition | 128.90 µg/mL | -7.8 | [6] |

| Thiohydantoin derivative (FP4) | α-glucosidase | Enzyme Inhibition | 129.40 µg/mL | -7.0 | [6] |

| Azo-Thiohydantoin derivative (7e) | Alkaline Phosphatase | Enzyme Inhibition | 0.308 | - | [7] |

Signaling Pathway Interactions

In silico and experimental studies suggest that this compound derivatives can modulate several key signaling pathways implicated in diseases like cancer and inflammation.

PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[8] Dysregulation of this pathway is a hallmark of many cancers.[9] Some thiohydantoin derivatives have been shown to inhibit key kinases in this pathway, such as AKT itself.[10]

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[1] The NF-κB signaling pathway is a critical regulator of inflammatory responses.[11] Chronic activation of this pathway is linked to various inflammatory diseases and cancer.[12] Some small molecules can inhibit NF-κB activation by preventing the degradation of its inhibitor, IκBα.[11]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus.[7] This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Pharmacological inhibitors targeting various components of the MAPK pathways are under investigation for the treatment of cancer and inflammatory diseases.[13]

Experimental Protocols for In Silico Modeling

Detailed methodologies are crucial for reproducible and reliable in silico studies. The following sections outline key experimental protocols.

Molecular Docking Workflow

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Protocol for Molecular Docking using AutoDock Vina:

-

Protein Preparation:

-

Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

-

Convert the PDB file to the PDBQT format using tools like MGLTools.

-

-

Ligand Preparation:

-

Draw the 2D structure of the this compound derivative using chemical drawing software (e.g., ChemDraw).

-

Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).

-

Save the ligand in PDBQT format, defining the rotatable bonds.

-

-

Grid Box Generation:

-

Define the search space for docking by creating a grid box that encompasses the active site of the protein. The coordinates of the grid box can be determined from the position of a co-crystallized ligand or by using active site prediction tools.

-

-

Docking Simulation:

-

Use AutoDock Vina to perform the docking calculation. Create a configuration file specifying the paths to the protein and ligand PDBQT files, the grid box coordinates, and other parameters like exhaustiveness.

-

Execute the Vina command from the terminal.

-

-

Analysis of Results:

-

Vina will generate an output file containing the predicted binding poses of the ligand ranked by their binding affinity scores (in kcal/mol).

-

Analyze the top-ranked poses to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein residues. Tools like Discovery Studio Visualizer or PyMOL can be used for this purpose.

-

Molecular Dynamics Simulation Workflow

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a protein-ligand complex over time, offering a more realistic representation of the biological system.

Protocol for MD Simulation using GROMACS:

-

System Preparation:

-

Start with the best-ranked docked pose of the this compound derivative in complex with the target protein.

-

Generate the topology and parameter files for the protein using a force field like CHARMM36 or AMBER.

-

Generate the topology and parameter files for the ligand. This often requires the use of specialized servers or tools like CGenFF or Antechamber.

-

Combine the protein and ligand topologies.

-

-

Solvation and Ionization:

-

Create a simulation box (e.g., cubic or dodecahedron) around the protein-ligand complex.

-

Fill the box with a suitable water model (e.g., TIP3P).

-

Add ions (e.g., Na+ and Cl-) to neutralize the system and mimic physiological salt concentration.

-

-

Energy Minimization:

-

Perform energy minimization to remove any steric clashes or unfavorable geometries in the initial system.

-

-

Equilibration:

-

Perform a two-step equilibration process:

-

NVT equilibration (constant Number of particles, Volume, and Temperature): Heat the system to the desired temperature while restraining the protein and ligand heavy atoms.

-

NPT equilibration (constant Number of particles, Pressure, and Temperature): Equilibrate the pressure of the system while maintaining the temperature, still with restraints on the protein and ligand.

-

-

-

Production MD Run:

-

Remove the restraints and run the production MD simulation for a desired length of time (e.g., 100 ns). Save the trajectory and energy data at regular intervals.

-

-

Analysis of Trajectory:

-

Analyze the MD trajectory to study the stability of the protein-ligand complex (e.g., by calculating the Root Mean Square Deviation - RMSD), the flexibility of different regions (Root Mean Square Fluctuation - RMSF), and the persistence of key intermolecular interactions over time.

-

Virtual Screening Workflow

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target.

Protocol for a Virtual Screening Campaign:

-

Library Preparation:

-

Obtain a large library of chemical compounds in a suitable format (e.g., SDF or MOL2).

-

Apply filters to remove compounds with undesirable physicochemical properties (e.g., using Lipinski's Rule of Five) or those known to be Pan-Assay Interference Compounds (PAINS).

-

-

Receptor Preparation:

-

Prepare the target protein structure as described in the molecular docking protocol.

-

-

High-Throughput Virtual Screening (HTVS):

-

Use a fast and efficient docking program to screen the entire compound library against the prepared protein target. The focus at this stage is to quickly identify potential hits.

-

-

Hit Selection and Refinement:

-

Rank the docked compounds based on their docking scores.

-

Select a subset of the top-ranking compounds for further, more rigorous computational analysis. This may include redocking with a more accurate algorithm or using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to rescore the binding affinities.

-

-

Experimental Validation:

-

The most promising candidates identified through the in silico workflow should be acquired or synthesized for experimental validation of their biological activity.

-

Conclusion

In silico modeling provides a powerful and cost-effective approach to accelerate the discovery and development of novel drugs based on the this compound scaffold. By integrating molecular docking, molecular dynamics simulations, and virtual screening, researchers can gain a deeper understanding of the molecular interactions driving the biological activity of these compounds. The detailed protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for scientists engaged in the exciting field of computational drug design.

References

- 1. youtube.com [youtube.com]

- 2. GROMACS Tutorials [mdtutorials.com]

- 3. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. Structure and anti-proliferation function of 5,5-diphenyl-2-thiohydantoin (DPTH) derivatives in vascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploration of newly synthesized azo-thiohydantoins as the potential alkaline phosphatase inhibitors via advanced biochemical characterization and molecular modeling approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Virtual-screening workflow tutorials and prospective results from the Teach-Discover-Treat competition 2014 against malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. One-Pot High-throughput Synthesis of N3-Substituted 5-Arylidene-2-Thiohydantoin Amides and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. bioinformaticsreview.com [bioinformaticsreview.com]

- 13. Pharmacological inhibitors of MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

An authoritative overview of the synthesis, biological activities, and experimental evaluation of a promising class of heterocyclic compounds.

The 5-phenyl-2-thioxoimidazolidin-4-one core structure has emerged as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive review of the synthesis, quantitative biological data, and detailed experimental protocols related to this compound class, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound, also known as 5-phenyl-2-thiohydantoin, is a heterocyclic compound with the molecular formula C₉H₈N₂OS.[1] Its chemical structure and key properties are summarized below.

| Property | Value |

| Molecular Weight | 192.24 g/mol [1] |

| IUPAC Name | 5-phenyl-2-sulfanylideneimidazolidin-4-one[1] |

| Synonyms | 5-phenyl-2-thioxo-4-imidazolidinone, 5-phenyl-2-thiohydantoin |

| Appearance | Solid |

| CAS Number | 62420-76-2[1] |

Synthesis of this compound and Derivatives

A common and straightforward method for the synthesis of 5-substituted-2-thioxoimidazolidin-4-ones involves the condensation of an appropriate amino acid with thiourea. For the parent compound, this compound, C-phenylglycine derivatives can be reacted with phenyl isothiocyanate.[2] A general synthetic scheme is presented below.

Caption: General synthesis scheme for this compound.

Derivatization is commonly achieved at the N-1, N-3, and C-5 positions of the imidazolidinone ring to explore structure-activity relationships (SAR). For instance, 5-arylidene derivatives are synthesized by heating substituted aldehydes with 2-thioxoimidazolidin-4-one in acetic acid in the presence of a catalyst like β-alanine.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this class of compounds against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways such as the PI3K/Akt pathway.[3][4]

Table 1: Anticancer Activity (IC₅₀ Values) of 2-Thioxoimidazolidin-4-one Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 2 | HepG2 (Liver) | 0.18 | [5] |

| Compound 4 | HepG2 (Liver) | 0.017 | [5] |

| Staurosporine (Reference) | HepG2 (Liver) | 5.07 | [5] |

| 5-Fluorouracil (Reference) | HepG2 (Liver) | 5.18 | [5] |

| Compound 5 | MCF-7 (Breast) | 3.98 | [6] |

| Compound 14 | HepG2 (Liver) | 2.33 | [6] |

| 2-Thioxoimidazolidin-4-one | MCF-7 (Breast) | 40 (µg/ml) at 48h | [7] |

Antimicrobial Activity

The 2-thioxoimidazolidin-4-one scaffold has also been explored for its antibacterial and antifungal properties.

Table 2: Antimicrobial Activity (MIC Values) of 2-Thioxoimidazolidin-4-one Derivatives

| Compound/Derivative | Microorganism | MIC (mg/mL) | Reference |

| Compound 5b | Staphylococcus aureus | 25 | |

| Compound 5b | Pseudomonas aeruginosa | 25 | |

| A series of derivatives | Various Bacteria & Fungi | - |

Enzyme Inhibition

Certain derivatives have shown potent inhibitory activity against specific enzymes, such as cyclooxygenase-2 (COX-2), a key target in inflammation, and perforin, a protein crucial for cytotoxic T lymphocyte (CTL) and natural killer (NK) cell-mediated cell death.

Signaling Pathways

PI3K/Akt Signaling Pathway in Cancer

Several 2-thioxoimidazolidin-4-one derivatives exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is a critical regulator of cell proliferation, survival, and growth.[3][4]

Caption: Inhibition of the PI3K/Akt signaling pathway.

Induction of Apoptosis

The induction of programmed cell death, or apoptosis, is a key mechanism of many anticancer agents. Derivatives of this compound have been shown to trigger apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4]

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 7. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]

5-Phenyl-2-thioxoimidazolidin-4-one: A Technical Guide on its Discovery, History, and Biological Significance

Foreword: This document provides a comprehensive technical overview of 5-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide details the historical context of its discovery, synthesis methodologies, physicochemical properties, and its role in modulating key cellular pathways.

Discovery and Historical Context

The history of this compound is intrinsically linked to the broader exploration of hydantoin and thiohydantoin chemistry. Thiohydantoins, as sulfur analogs of hydantoins, garnered interest for their diverse chemical reactivity and biological potential. While pinpointing the exact first synthesis of this compound is challenging from readily available literature, the foundational methods for creating 2-thiohydantoins were established in the early 20th century. These compounds were recognized for their utility as intermediates in peptide synthesis and structure determination.

Key historical synthetic approaches that paved the way for the synthesis of this compound include:

-

The Biltz Synthesis: This method involves the condensation of benzil with urea or thiourea and represents a common route to diphenylthiohydantoin, a related structure.

-

Reaction of α-Amino Acids with Isothiocyanates: This has been a widely used method for preparing various 5-substituted thiohydantoins.

-

Direct Condensation with Thiourea: Heating α-amino acids directly with thiourea has also been a documented method for the formation of the 2-thiohydantoin ring system.[1]

The phenyl substituent at the 5-position was found to be crucial for certain biological activities, particularly anticonvulsant properties, which drove further investigation into this class of compounds.

Physicochemical and Spectroscopic Data

The introduction of a phenyl group at the C5 position significantly influences the molecule's properties and biological activity.[2] Below is a summary of the known physicochemical and spectroscopic data for this compound and its closely related analogs.

| Property | Value | Reference |

| Molecular Formula | C₉H₈N₂OS | PubChem CID: 4032669 |

| Molecular Weight | 192.24 g/mol | PubChem CID: 4032669 |

| Melting Point | Not explicitly found for the target compound. Related compounds: 5,5-diphenyl-2-thiohydantoin: 237-239 °C; 2-thiohydantoin: 229-231 °C. | [3][4] |

| Appearance | Typically a white to off-white powder. | General observation for this class of compounds. |

Spectroscopic Data:

Infrared and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for the characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of a thiohydantoin is characterized by specific absorption bands. For 3-phenyl-2-thiohydantoins, characteristic spectra have been well-documented.[5][6] Key expected absorptions for this compound would include:

-

N-H stretching: Around 3200-3400 cm⁻¹

-

C=O stretching (Amide I): Around 1700-1750 cm⁻¹

-

C=S stretching: Around 1100-1300 cm⁻¹

-

Aromatic C-H stretching: Above 3000 cm⁻¹

-

Aromatic C=C stretching: Around 1450-1600 cm⁻¹

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the phenyl group protons (typically in the 7.2-7.5 ppm range), a signal for the methine proton at the C5 position, and signals for the two N-H protons, which may be broad and their chemical shift dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR would show distinct signals for the carbonyl carbon (C4), the thiocarbonyl carbon (C2), the chiral carbon at C5, and the carbons of the phenyl ring. For the related 5-methyl-3-phenyl-2-thiohydantoin, the thiocarbonyl carbon appears around 180 ppm.

-

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through several established methods for 2-thiohydantoin formation. A common and straightforward approach is the condensation of an α-amino acid with a thiocyanate or by heating an α-amino acid with thiourea.

General Experimental Protocol: Synthesis from Phenylglycine and Thiourea

This protocol is based on the general method of heating an α-amino acid with thiourea.[1]

Materials:

-

DL-Phenylglycine

-

Thiourea

-

Round-bottom flask

-

Heating mantle or oil bath

-

Stir bar

-

Water

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

A mixture of DL-Phenylglycine (1 equivalent) and thiourea (3 equivalents) is placed in a round-bottom flask equipped with a stir bar.